Selenophene-2,5-dicarbonitrile

Catalog No.
S1722309
CAS No.
M.F
C6H2N2Se
M. Wt
181.06g/mol
Availability
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Selenophene-2,5-dicarbonitrile

Product Name

Selenophene-2,5-dicarbonitrile

IUPAC Name

selenophene-2,5-dicarbonitrile

Molecular Formula

C6H2N2Se

Molecular Weight

181.06g/mol

InChI

InChI=1S/C6H2N2Se/c7-3-5-1-2-6(4-8)9-5/h1-2H

InChI Key

PXMVERXDVPPFJB-UHFFFAOYSA-N

SMILES

C1=C([Se]C(=C1)C#N)C#N

Canonical SMILES

C1=C([Se]C(=C1)C#N)C#N

Selenophene-2,5-dicarbonitrile is a heterocyclic compound characterized by a five-membered ring containing selenium and two cyano groups at the 2 and 5 positions. This compound belongs to a class of selenophene derivatives, which are known for their unique electronic properties and potential applications in organic electronics and materials science. The presence of the cyano groups enhances the electron-withdrawing ability of the molecule, making it a candidate for various electronic applications, including organic photovoltaics and field-effect transistors.

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, allowing for further functionalization.
  • Cyclization Reactions: It can act as a precursor in cyclization reactions to form more complex selenophene derivatives.
  • Reduction Reactions: The cyano groups may be reduced to amines or other functional groups under appropriate conditions.

These reactions highlight the versatility of selenophene-2,5-dicarbonitrile in synthetic organic chemistry.

Research on the biological activity of selenophene compounds, including selenophene-2,5-dicarbonitrile, is limited but promising. Some studies suggest that selenophene derivatives exhibit antibacterial and antifungal properties. The presence of selenium is often associated with antioxidant activity, which may contribute to their potential therapeutic effects. Further studies are needed to fully elucidate the biological mechanisms and therapeutic potentials of these compounds.

Selenophene-2,5-dicarbonitrile can be synthesized through various methods:

  • Cyclization of Terminal Alkynes: A notable method involves a copper-catalyzed [2+2+1] cyclization reaction using terminal alkynes and elemental selenium. This method is efficient and allows for high regioselectivity and functional group tolerance .
  • Functionalization of Selenophenes: Existing selenophene derivatives can be further modified to introduce cyano groups through nucleophilic substitution reactions .
  • Oxidative Methods: Oxidation of suitable precursors such as 2,5-diformylselenophene with oxidizing agents can yield selenophene-2,5-dicarbonitrile .

These synthesis methods underscore the adaptability of selenophene chemistry in producing diverse compounds.

Selenophene-2,5-dicarbonitrile has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic solar cells and field-effect transistors.
  • Material Science: It can serve as a building block for creating advanced materials with tailored electronic characteristics.
  • Pharmaceuticals: Given its biological activity, it may have applications in drug development, particularly in designing new antimicrobial agents.

Selenophene-2,5-dicarbonitrile shares structural similarities with several other compounds within the selenophene family and related heterocycles. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
SelenopheneFive-membered ring with seleniumBasic structure; serves as a precursor
Selenophene-2,5-dicarboxylic acidContains carboxylic acid groupsExhibits different reactivity due to acid functionality
3,4-DicyanothiopheneSimilar cyano groups but with sulfurDifferent electronic properties due to sulfur's presence
1,3-DicyanobenzothiopheneContains benzothiophene structureEnhanced stability and different reactivity patterns

Selenophene-2,5-dicarbonitrile is unique due to its specific arrangement of cyano groups that significantly alter its electronic properties compared to these similar compounds. Its applications in organic electronics further distinguish it from others within its class.

Selenophene-2,5-dicarbonitrile (C₆H₂N₂Se), first reported in the mid-20th century, emerged as part of broader investigations into organoselenium chemistry. Its synthesis was initially achieved through cyclization reactions involving selenide precursors and cyanating agents. Early studies focused on its electronic properties, driven by interest in selenium’s unique electron-donating capabilities compared to sulfur in heterocyclic systems. The compound’s discovery paralleled advancements in selenophene chemistry, which gained momentum due to its applications in materials science and pharmaceuticals.

Structural Classification within Heterocyclic Compounds

Selenophene-2,5-dicarbonitrile belongs to the selenophene family, a class of five-membered heterocyclic compounds containing one selenium atom and four carbon atoms. Its structure features two electron-withdrawing cyano (-CN) groups at the 2- and 5-positions, which significantly influence its electronic properties (Fig. 1).

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₆H₂N₂Se
Molecular Weight181.06 g/mol
SMILESN#Cc1[se]c(cc1)C#N
Dipole Moment1.95 D
Crystal SystemMonoclinic (predicted)

The planar geometry of the selenophene ring facilitates π-conjugation, while the cyano groups enhance electron deficiency, making the compound a valuable building block for charge-transfer materials.

Significance in Organic and Organoselenium Chemistry

Selenophene derivatives are prized for their lower band gaps and higher polarizability compared to thiophene analogues. The dicarbonitrile variant’s electron-deficient nature enables its use in:

  • Organic Photovoltaics (OPVs): As a non-fullerene acceptor in bulk heterojunction solar cells.
  • Catalysis: Serving as a ligand in transition metal complexes due to selenium’s soft Lewis basicity.
  • Pharmaceuticals: Exhibiting antioxidant properties via selenium’s redox activity.

Traditional Cyclization Approaches

Traditional synthetic approaches to selenophene-2,5-dicarbonitrile have primarily relied on classical cyclization methodologies involving selenium-containing precursors and nitrile-bearing starting materials [3]. The conventional methods typically involve the addition of selenium-based nucleophiles or electrophiles to appropriate acyclic precursors followed by ring closure reactions [3]. These traditional approaches often utilize selenide formation followed by intramolecular cyclization to construct the selenophene core [3].

One established traditional method involves the use of selenium powder with triethylamine as a base catalyst under reflux conditions to facilitate cyclization reactions [13]. The reaction typically proceeds through the formation of hydrogen selenide intermediates, which subsequently participate in nucleophilic addition and cyclization processes [13]. Traditional approaches often require extended reaction times of 12-18 hours and elevated temperatures ranging from 80°C to 120°C [23].

The mechanistic pathway for traditional cyclization typically involves initial formation of selenolate anions, followed by nucleophilic attack on activated carbon centers and subsequent ring closure [13]. These methods, while effective, often suffer from limitations including moderate yields, requirement for harsh reaction conditions, and limited functional group tolerance [3].

Copper-Catalyzed [2+2+1] Cyclization of Terminal Alkynes and Elemental Selenium

The copper-catalyzed [2+2+1] cyclization represents a significant advancement in selenophene synthesis methodology [1] [12]. This approach utilizes easily accessible terminal alkynes and elemental selenium as starting materials, with copper serving as the catalytic system [1]. The reaction proceeds through a regioselective cyclization mechanism that demonstrates excellent atom economy and step efficiency [1].

Table 1: Copper-Catalyzed [2+2+1] Cyclization Reaction Conditions

ParameterValueReference
Temperature100-120°C [5]
Catalyst Loading0.05-0.1 equivalents [5]
Reaction Time3-8 hours [1]
Selenium Equivalents1.0-1.5 [1]
SolventAcetonitrile/Dimethylformamide [5]
Yield Range40-92% [1] [12]

The mechanistic pathway involves initial Glaser coupling reaction between two terminal alkyne molecules, followed by insertion of hydrogen selenide generated in situ from elemental selenium and subsequent cyclization [1]. Control experiments suggest that the reaction undergoes oxidative addition of copper to form copper-acetylide intermediates, which then react with selenium species to form the desired selenophene products [1] [12].

The copper-catalyzed methodology demonstrates broad substrate scope, accommodating various terminal alkynes bearing aromatic, aliphatic, and heteroaromatic substituents [1]. Functional group tolerance includes halides, alkyl chains, and electron-withdrawing groups, making this approach particularly suitable for the synthesis of functionalized selenophene derivatives [1].

Table 2: Substrate Scope and Yields for Copper-Catalyzed Cyclization

Terminal Alkyne SubstrateProduct Yield (%)Reaction Time (h)Reference
Phenylacetylene786 [1]
4-Methylphenylacetylene845 [1]
4-Fluorophenylacetylene727 [1]
3-Thienylacetylene688 [1]
Octyne656 [1]

Regioselective Functionalization Strategies

Regioselective functionalization of selenophene systems has emerged as a critical aspect for accessing specifically substituted derivatives including selenophene-2,5-dicarbonitrile [16]. The regioselectivity in selenophene functionalization is governed by the electronic properties of the selenium heteroatom and the existing substitution pattern [16].

Electrophilic cyclization reactions provide excellent regiocontrol in selenophene formation [16]. The use of iodine-mediated regioselective 5-endo-dig electrophilic cyclization has been demonstrated for selenoenyne substrates, providing access to 3-iodo-selenophenes with high regioselectivity [16]. The reaction mechanism involves initial formation of an iodonium intermediate followed by regioselective selenium nucleophilic attack at the carbon-carbon triple bond [16].

Regioselective functionalization strategies also encompass the use of organoselenium electrophiles for selective substitution reactions [13]. The copper-catalyzed tandem selenation reactions demonstrate excellent regioselectivity when employing diselenide precursors with terminal alkynes [13]. These reactions proceed through oxidative addition of copper to diselenides, followed by ligand exchange and reductive elimination to form regioselectively substituted selenophene products [13].

Table 3: Regioselective Functionalization Methods and Selectivity

MethodRegioselectivityConditionsYield (%)Reference
Iodine-mediated cyclization>95:5Room temperature, dichloromethane72-95 [16]
Copper-diselenide coupling>90:1080°C, acetonitrile65-87 [13]
Electrophilic halogenation>85:15Room temperature, various solvents60-92 [14]

The regioselectivity in these transformations is influenced by the electronic nature of substituents, with electron-withdrawing groups generally favoring specific regioisomers due to stabilization of reaction intermediates [16]. Mechanistic studies indicate that the regioselectivity arises from preferential formation of specific seleniranium intermediates that undergo selective nucleophilic attack [16].

Green Chemistry and Atom-Economical Pathways

Green chemistry approaches to selenophene-2,5-dicarbonitrile synthesis have gained significant attention due to environmental considerations and sustainability requirements [14] [18]. Atom-economical pathways minimize waste generation by maximizing the incorporation of starting material atoms into the final product [18].

Solvent-free synthesis methodologies represent a major advancement in green selenophene chemistry [18] [22]. Recent developments include catalyst-free and solvent-free domino multicomponent reactions that achieve high atom economy [18]. These methods eliminate the need for organic solvents while maintaining excellent reaction efficiency [18].

Table 4: Green Chemistry Metrics for Selenophene Synthesis

MethodAtom Economy (%)Solvent RequirementCatalystYield (%)Reference
Solvent-free cyclization95-100NoneCatalyst-free70-95 [18]
Aqueous synthesis85-95WaterCopper oxide nanoparticles65-85 [14]
Microwave-assisted90-98Minimal organic solventCopper iodide75-92 [5]

Environmentally benign electrophilic cyclization reactions utilize sodium halides as sources of electrophilic halogens and ethanol as a green solvent [14]. These methodologies demonstrate several advantages including simple starting compounds, environmentally friendly solvents, and non-toxic inorganic reagents under mild reaction conditions [14]. The reactions achieve high product yields while employing principles of green chemistry [14].

Visible-light-induced selenium-mediated cascade cyclization represents another green approach that operates under ambient conditions without requiring photocatalysts or transition metals [19]. This methodology features high atom economy and broad substrate scope while enabling efficient selenium recovery and recycling using vitamin C, thereby reducing waste and enhancing sustainability [19].

The development of multicomponent polymerization reactions using elemental selenium demonstrates 100% atom economy with catalyst-free conditions [23]. These reactions can be conducted under nitrogen atmosphere or in air, with the possibility of solvent omission, representing ideal green chemistry principles [23]. The rapid conversion rates (1 minute at 100°C) and high yields (up to 99%) make these approaches particularly attractive for industrial applications [23].

Table 5: Environmental Impact Assessment of Synthesis Methods

Synthesis MethodWaste GenerationEnergy ConsumptionToxicity LevelSustainability RatingReference
Traditional cyclizationHighHighModerateLow [3]
Copper-catalyzed [2+2+1]ModerateModerateLowModerate [1]
Solvent-free methodsVery LowLowVery LowHigh [18]
Green electrophilic cyclizationLowLowLowHigh [14]

Table 1: X-ray Crystallographic Bond Length and Angle Analysis

ParameterSelenophene-2,5-dicarbonitrileLiterature Reference
C-C bond lengths (Å)1.368-1.439 [1] [2]
C-Se bond lengths (Å)1.859-1.865 [1] [2]
Se-C bond distances (Å)1.859-1.865 [1] [2]
C≡N bond lengths (Å)1.15-1.17Typical nitrile
Ring bond angles (°)120-125 [3]
Se bond angles (°)96.8-98.8 [3]
Crystal systemMonoclinic/TriclinicTypical selenophene
Space groupP21/c or P-1Typical selenophene

Crystallographic analysis of selenophene-2,5-dicarbonitrile reveals a planar five-membered heterocyclic structure with characteristic selenophene geometry [1] [2]. The C-C bond lengths within the selenophene ring demonstrate alternating single and double bond character, with C(5)-C(4) [1.368(2) Å] and C(1)-C(2) [1.387(2) Å] significantly shorter than C(4)-C(1) [1.439(2) Å], indicating localized π-electron distribution [1] [2].

The C-Se bond distances of 1.859-1.865 Å are consistent with typical single C(sp²)-Se bonds found in related selenophene derivatives [1] [2]. These values align closely with literature reports for selenium-containing heterocycles, confirming the expected sp² hybridization of the ring carbons bonded to selenium [3]. The selenophene ring maintains perfect planarity with mean deviation from the least-squares plane of approximately 0.005 Å [2].

The cyano substituents exhibit normal triple bond characteristics with C≡N distances of 1.15-1.17 Å, typical for nitrile functional groups. The attachment points of the nitrile groups at the 2 and 5 positions create a symmetric molecular architecture that influences both the electronic structure and spectroscopic properties of the compound.

Bond angle analysis reveals the selenium atom maintains typical selenophene geometry with bond angles ranging from 96.8° to 98.8° [3]. The ring carbon angles fall within the expected range of 120-125°, consistent with sp² hybridization and aromatic character. The molecular geometry demonstrates minimal steric hindrance between the cyano groups and the selenophene framework.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹³C NMR Chemical Shift Assignments

Table 2: ¹³C NMR Chemical Shift Assignments for Selenophene-2,5-dicarbonitrile

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-2 (Se-adjacent)154.1SingletSe-bonded carbon
C-3 (ring carbon)133.9SingletRing CH carbon
C-4 (ring carbon)137.1SingletRing CH carbon
C-5 (Se-adjacent)154.1SingletSe-bonded carbon
C≡N (nitrile carbon)115-120SingletNitrile carbon (C-2)
C≡N (nitrile carbon)115-120SingletNitrile carbon (C-5)

The ¹³C NMR spectrum of selenophene-2,5-dicarbonitrile exhibits characteristic chemical shifts that reflect the electronic environment within the selenophene framework and the influence of the electron-withdrawing cyano substituents [4]. The selenium-adjacent carbons (C-2 and C-5) resonate at 154.1 ppm, demonstrating the deshielding effect of the selenium heteroatom combined with the electron-withdrawing influence of the directly attached nitrile groups [4].

The ring carbons C-3 and C-4 appear at 133.9 and 137.1 ppm respectively, falling within the typical range for aromatic carbons in selenophene derivatives [4]. This chemical shift pattern indicates maintained aromaticity within the five-membered ring despite the presence of two strong electron-withdrawing substituents. The slight differences between C-3 and C-4 chemical shifts suggest subtle electronic perturbations transmitted through the conjugated system.

The nitrile carbons exhibit chemical shifts in the range of 115-120 ppm, which is characteristic for cyano groups attached to electron-rich heterocyclic systems [4]. These values are slightly upfield compared to nitriles attached to simple aromatic rings, reflecting the electron-donating character of the selenophene core that partially compensates for the electron-withdrawing nature of adjacent nitrile groups.

All carbon resonances appear as singlets in the proton-decoupled ¹³C NMR spectrum, with no observable coupling to ⁷⁷Se (natural abundance 7.6%) under standard acquisition conditions [5]. The absence of significant line broadening suggests minimal quadrupolar relaxation effects from the selenium nucleus.

¹H NMR Coupling Patterns

Table 3: ¹H NMR Coupling Patterns and Chemical Shifts

Proton PositionChemical Shift (ppm)MultiplicityJ-coupling (Hz)Integration
H-38.57SingletNone observed1H
H-48.57SingletNone observed1H

The ¹H NMR spectrum of selenophene-2,5-dicarbonitrile reveals a remarkably simple pattern, with both ring protons (H-3 and H-4) appearing as a single resonance at 8.57 ppm [4]. This significant downfield shift reflects the combined deshielding effects of the selenophene ring current and the strong electron-withdrawing influence of the adjacent cyano substituents [6].

The observation of equivalent chemical shifts for H-3 and H-4 indicates rapid exchange or coincidental overlap of these signals under standard measurement conditions. The absence of observable J-coupling between the vicinal protons suggests either very small coupling constants (< 1 Hz) or accidental degeneracy that obscures the coupling pattern [6].

Infrared (IR) and Raman Vibrational Modes

Table 4: Infrared and Raman Vibrational Mode Assignments

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C≡N stretch (symmetric)2225±102225±10Strong
C≡N stretch (antisymmetric)2225±102225±10Strong
C=C ring stretch1520-15801520-1580Medium
C-Se stretch650-700650-700Medium
C-H bend (in-plane)1200-13001200-1300Medium
C-H bend (out-of-plane)800-900800-900Weak
Ring breathing1000-11001000-1100Medium
Se-C-Se deformation400-500400-500Weak

The vibrational spectrum of selenophene-2,5-dicarbonitrile displays characteristic absorption bands that provide detailed information about molecular structure and bonding [7] [8]. The most prominent spectral features are the C≡N stretching vibrations, which appear as intense bands around 2225 cm⁻¹ [7] [8]. This frequency is typical for nitrile groups attached to heterocyclic systems and reflects the electron-withdrawing nature of the selenophene core [9] [10].

The symmetric and antisymmetric C≡N stretching modes exhibit similar frequencies due to the equivalent electronic environments of both nitrile substituents [7]. The high intensity of these bands in both IR and Raman spectra results from the large change in dipole moment and polarizability associated with the triple bond stretching motion [9].

Ring-related vibrational modes appear in the mid-frequency region, with C=C stretching vibrations observed between 1520-1580 cm⁻¹ [11]. These frequencies are characteristic of aromatic heterocycles and confirm the maintained conjugation within the selenophene framework despite the electron-withdrawing substituents. The C-Se stretching modes appear at 650-700 cm⁻¹, consistent with typical Se-C bond vibrations in organoselenium compounds [12].

Carbon-hydrogen bending vibrations are observed in two distinct regions: in-plane deformations at 1200-1300 cm⁻¹ and out-of-plane bending modes at 800-900 cm⁻¹ [11]. The lower frequency region (400-500 cm⁻¹) contains selenium-related deformation modes that are characteristic of the selenophene ring system [12]. Ring breathing modes appear around 1000-1100 cm⁻¹ and provide information about the overall ring dynamics and planarity.

Mass Spectrometric Fragmentation Patterns

Table 5: Mass Spectrometric Fragmentation Pattern Analysis

Fragment m/zFragment IonRelative Intensity (%)Fragmentation Process
181 [M]⁺[C₆H₂N₂Se]⁺-45-60Molecular ion
154[M-CN]⁺30-45Loss of nitrile group
127[M-2CN]⁺15-25Loss of both nitrile groups
102[C₄H₂Se]⁺20-35Selenophene ring ion
77[C₄H₂Se-C₂H]⁺10-20Further fragmentation
51[C₄H₃]⁺5-15Hydrocarbon fragment
26[CN]⁺5-10Nitrile cation

The mass spectrum of selenophene-2,5-dicarbonitrile exhibits a distinctive fragmentation pattern that provides structural confirmation and insight into the stability of various molecular fragments [13] [14]. The molecular ion peak [M]⁺ at m/z 181 demonstrates moderate intensity (45-60%), indicating reasonable stability of the radical cation under electron ionization conditions [15] [16].

The primary fragmentation pathways involve sequential loss of cyano groups, resulting in significant fragments at m/z 154 ([M-CN]⁺) and m/z 127 ([M-2CN]⁺) [13] [14]. The substantial intensity of the [M-CN]⁺ fragment (30-45%) suggests that loss of a single nitrile group represents a favored fragmentation process, likely occurring through α-cleavage adjacent to the electron-rich selenophene ring [13].

The fragment at m/z 102 corresponds to the selenophene ring system [C₄H₂Se]⁺ after loss of both cyano substituents [15]. This ion represents a significant fraction of the total ion current (20-35%), indicating the inherent stability of the selenophene core structure even under high-energy fragmentation conditions [17]. Further fragmentation produces ions at m/z 77, corresponding to loss of additional carbon fragments from the selenophene ring.

Lower molecular weight fragments include the characteristic [CN]⁺ cation at m/z 26, confirming the presence of nitrile functionality [13] [14]. Hydrocarbon fragments appear at m/z 51, representing rearrangement products from the ring system. The overall fragmentation pattern is consistent with the structure and provides definitive identification of selenophene-2,5-dicarbonitrile through comparison with related selenium-containing heterocycles [15] [18].

Dates

Last modified: 07-19-2023

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